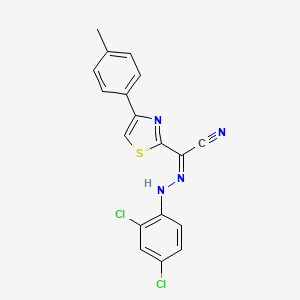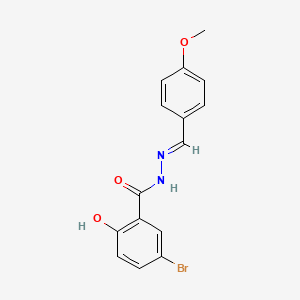
(E)-5-bromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-bromo-2-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide is a Schiff base compound known for its versatile applications in various fields of science and industry. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxybenzylidene moiety, which contribute to its unique chemical properties and reactivity.
Applications De Recherche Scientifique
(E)-5-bromo-2-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide has numerous applications in scientific research:
Mécanisme D'action
Target of Action
Related compounds such as benzohydrazides have been shown to interact with enzymes in the phenylpropanoid pathway .
Mode of Action
It is known that benzohydrazides can act as enzyme inhibitors . They may interact with their targets and cause changes that increase the saccharification of lignocellulose .
Biochemical Pathways
(E)-5-bromo-2-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide may affect the phenylpropanoid pathway, which is involved in the biosynthesis of lignin and other phenolic compounds . The downstream effects of this interaction could include increased saccharification of lignocellulose .
Result of Action
Related compounds such as benzohydrazides have been shown to increase the saccharification of lignocellulose in maize plants .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as concentration and the presence of other compounds .
Orientations Futures
Future research could focus on exploring the potential applications of “(E)-5-bromo-2-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide” and similar Schiff base compounds in various fields such as organic synthesis, chemical catalysis, medicine, pharmacy, and other new technologies . Additionally, their potential use in lasers and frequency-converting applications could be investigated .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-bromo-2-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzohydrazide and 4-methoxybenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-5-bromo-2-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the bromine atom.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-5-chloro-2-hydroxy-N’-(2-hydroxy-4-methoxybenzylidene)benzohydrazide
- N’-(2-hydroxy-4-methoxybenzylidene)-3-methylbenzohydrazide
Uniqueness
(E)-5-bromo-2-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and methyl analogs. The bromine atom can participate in specific substitution reactions that are not possible with other halogens, making this compound particularly valuable in synthetic chemistry and material science .
Propriétés
IUPAC Name |
5-bromo-2-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-21-12-5-2-10(3-6-12)9-17-18-15(20)13-8-11(16)4-7-14(13)19/h2-9,19H,1H3,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTSXXSFOCKLQW-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
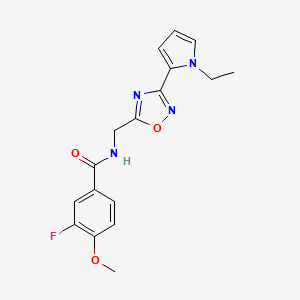
![2-(ethylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2717641.png)
![1-[[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2717642.png)
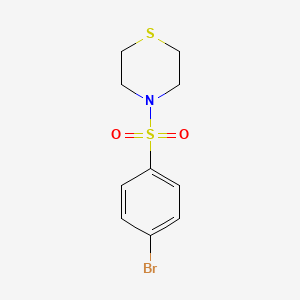
![3,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2717645.png)
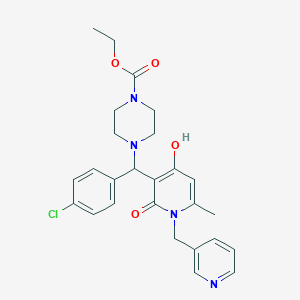
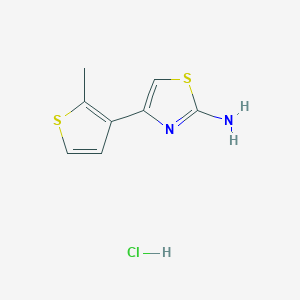
![6,8-dichloro-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2717649.png)
![6-ethyl 3-methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2717651.png)
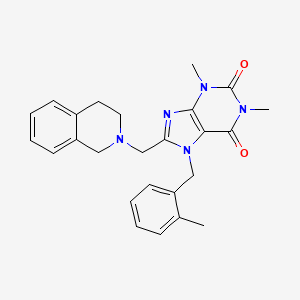
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid](/img/structure/B2717654.png)
![N-(4-chlorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2717657.png)
![5-(4-nitrophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2717658.png)
